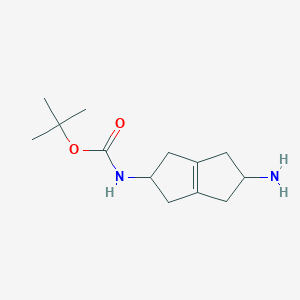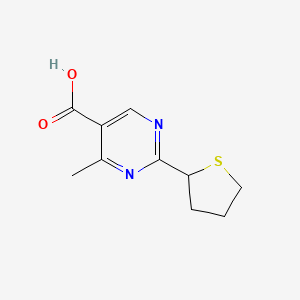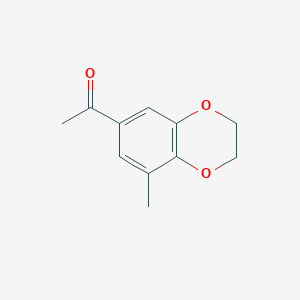
3-(Chloromethyl)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)hexane is an organic compound with the molecular formula C7H15Cl It is a chlorinated derivative of hexane, where a chlorine atom is attached to the third carbon of the hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Chloromethyl)hexane can be synthesized through several methods. One common approach involves the chlorination of 3-methylhexane using chlorine gas under UV light or high temperatures. This process typically requires careful control of reaction conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors where the chlorination reaction can be precisely controlled. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)hexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (for alcohol formation), ammonia (for amine formation), and sodium thiolate (for thioether formation).
Elimination: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Alcohols, amines, and thioethers.
Elimination: Alkenes.
Oxidation: Alcohols and carboxylic acids.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)hexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, through chloromethylation reactions.
Medicine: Research into potential pharmaceutical applications includes its use in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)hexane in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations, such as nucleophilic substitution or elimination. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-3-methylpentane: Similar in structure but with a shorter carbon chain.
3-Chloro-3-methylheptane: Similar in structure but with a longer carbon chain.
3-Chloromethylheptane: Similar in structure but with a different position of the chlorine atom.
Uniqueness
3-(Chloromethyl)hexane is unique due to its specific carbon chain length and the position of the chlorine atom. This specific structure imparts distinct reactivity and properties, making it suitable for particular applications in synthesis and research.
Propiedades
Fórmula molecular |
C7H15Cl |
|---|---|
Peso molecular |
134.65 g/mol |
Nombre IUPAC |
3-(chloromethyl)hexane |
InChI |
InChI=1S/C7H15Cl/c1-3-5-7(4-2)6-8/h7H,3-6H2,1-2H3 |
Clave InChI |
HNPSPZLLSHTUMI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Aminomethyl)piperidin-1-yl]acetic acid](/img/structure/B13177149.png)
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13177157.png)
![N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B13177158.png)



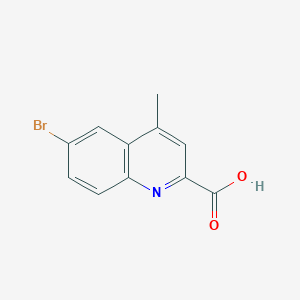
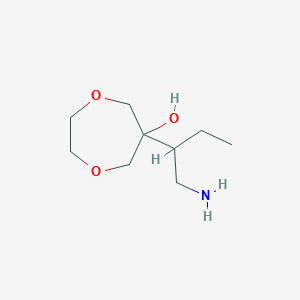
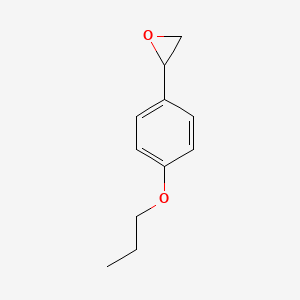
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline](/img/structure/B13177203.png)
